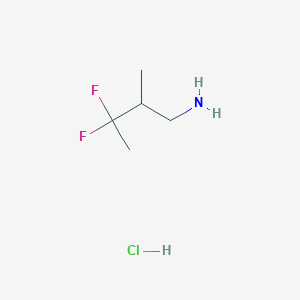
3,3-Difluoro-2-methylbutan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-2-methylbutan-1-amine hydrochloride is a chemical compound with the CAS Number: 2375269-14-8 . It has a molecular weight of 159.61 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3,3-Difluoro-2-methylbutan-1-amine hydrochloride is1S/C5H11F2N.ClH/c1-4(3-8)5(2,6)7;/h4H,3,8H2,1-2H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Aplicaciones Científicas De Investigación
Adsorption Behavior and Mechanism
Studies have revealed the significant role of amine-functionalized adsorbents in removing perfluorinated compounds (PFCs) from water, emphasizing the adsorption mechanisms involved. The adsorption behavior of different PFCs on amine-functionalized materials highlights the effectiveness of these adsorbents due to interactions like electrostatic attraction, hydrophobic interaction, and hydrogen bonding. Such materials exhibit high adsorption capacities, underscoring their potential in environmental remediation efforts (Du et al., 2014; Ateia et al., 2019).
Environmental Fate and Degradation
Research into the microbial degradation of polyfluoroalkyl chemicals has expanded our understanding of how these persistent environmental pollutants are transformed. The studies focus on the environmental fate of these chemicals, including their biodegradability and the potential for their conversion into perfluoroalkyl acids, a process that significantly influences their environmental impact and mobility (Liu & Avendaño, 2013).
Toxicology and Environmental Health
The toxicological profile of perfluoroalkyl acids and their derivatives, such as PFOS and PFOA, has been a subject of considerable research due to their widespread presence and persistence in the environment. Studies have been directed towards understanding their developmental toxicity, highlighting the need for further research to elucidate the human health risks associated with exposure to these compounds (Lau et al., 2004).
Reaction Mechanisms and Catalysis
Investigations into the catalytic reduction of nitro compounds to amines using carbon monoxide have shed light on alternative pathways for chemical synthesis, utilizing fluorinated compounds as intermediates. Such studies provide insights into the reductive processes and potential industrial applications of fluorinated amine derivatives (Tafesh & Weiguny, 1996).
Alternative Fuel Applications
Research into di-methyl ether (DME) as an alternative fuel for compression-ignition engines has explored the feasibility of using derivatives of fluorinated amines, highlighting the potential for cleaner combustion and reduced environmental impact. Such studies contribute to the development of sustainable energy sources (Arcoumanis et al., 2008).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
3,3-difluoro-2-methylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2N.ClH/c1-4(3-8)5(2,6)7;/h4H,3,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOVLJBWJDFQGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

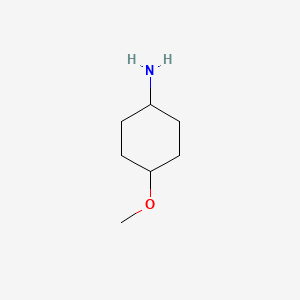
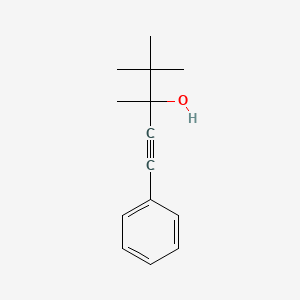

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2707200.png)
![Methyl 6-acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2707202.png)
![N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2707203.png)
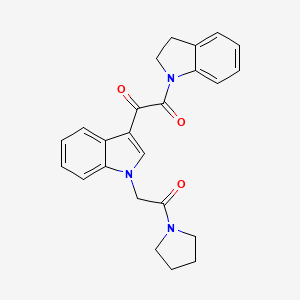
![2-(1-ethyl-1H-pyrazole-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2707205.png)
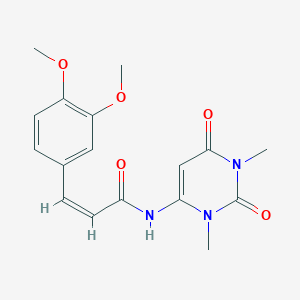
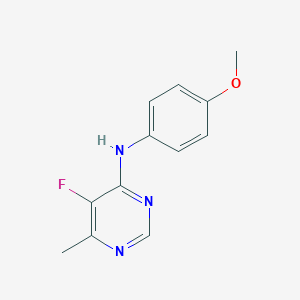
![2-Morpholino-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2707209.png)
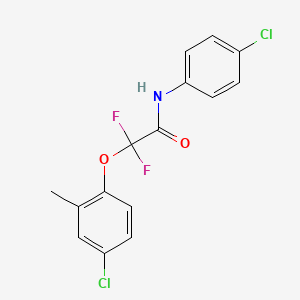
![N-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2707216.png)
![N-(cyanomethyl)-N-methyl-5-[3-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2707217.png)